![molecular formula C24H16BrCl2F2N3O4S B596780 N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 1262985-24-9](/img/structure/B596780.png)
N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound consists of several functional groups, including a pyrrolo[2,3-b]pyridine group, a sulfonamide group, and multiple halogen atoms . The presence of these functional groups and halogen atoms likely contributes to the compound’s reactivity and physical properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (631.27) and its molecular formula (C24H16BrCl2F2N3O4S). Other properties such as melting point, boiling point, solubility, and stability are not specified in the available literature .
Wissenschaftliche Forschungsanwendungen
Cross-Coupling Chemistry : Han (2010) discusses the synthesis of N-pyridinyl-substituted sulfonamides through the coupling of bromopyridines with various sulfonamides, catalyzed by CuI and di(pyridin-2-yl)propane-1,3-dione (Xiaojun Han, 2010).
Herbicidal Activity : Moran (2003) reports the preparation of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, exhibiting excellent herbicidal activity at low application rates (M. Moran, 2003).
Catalysis in Organic Synthesis : Khazaei et al. (2014) describe a novel N-bromo sulfonamide reagent used as a catalyst for synthesizing bis(pyrazol-5-ols), highlighting its efficiency and use of non-toxic materials (A. Khazaei, F. Abbasi, A. R. Moosavi‐Zare, 2014).
Preparation of Pyrrolopyridines with Sulfonamide Groups : Ikaunieks et al. (2015) developed protocols for preparing pyrrolopyridines containing sulfonamide groups, useful in various chemical syntheses (M. Ikaunieks, F. Björkling, E. Loža, 2015).
Pharmacological Applications : Mittapalli et al. (2012) explored the impact of P-glycoprotein and breast cancer resistance protein on the brain distribution of vemurafenib, a BRAF inhibitor, to understand its pharmacokinetics in treating metastatic melanoma (R. K. Mittapalli, S. Vaidhyanathan, Ramola Sane, W. Elmquist, 2012).
Palladium-Catalyzed Dearomatizing Carbonylation : Xu and Alper (2015) describe the synthesis of N-fused heterocycles, like pyridoquinazolinones, using palladium-catalyzed carbonylation, indicating its potential in diverse chemical syntheses (Tongyu Xu, H. Alper, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-[5-bromo-1-(2,6-dichlorobenzoyl)pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrCl2F2N3O4S/c1-2-8-37(35,36)31-18-7-6-17(28)20(21(18)29)22(33)14-11-32(23-13(14)9-12(25)10-30-23)24(34)19-15(26)4-3-5-16(19)27/h3-7,9-11,31H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMVKSILGFGKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CN(C3=C2C=C(C=N3)Br)C(=O)C4=C(C=CC=C4Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrCl2F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679576 | |
| Record name | N-{3-[5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide | |
CAS RN |
1262985-24-9 | |
| Record name | N-[3-[[5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262985-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-[5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

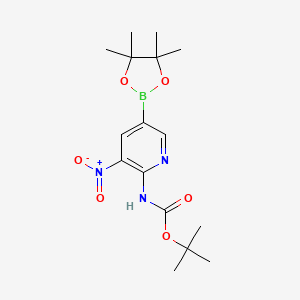
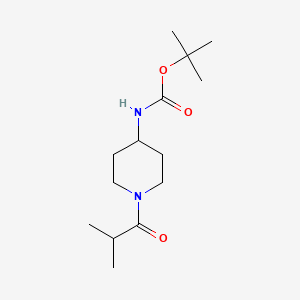
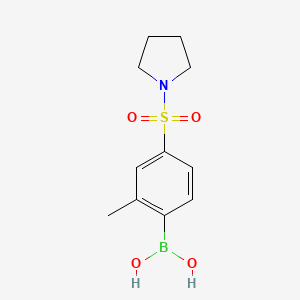
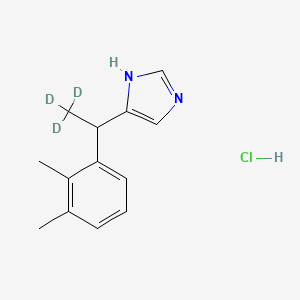

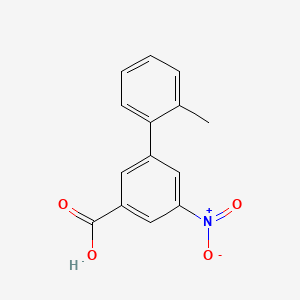
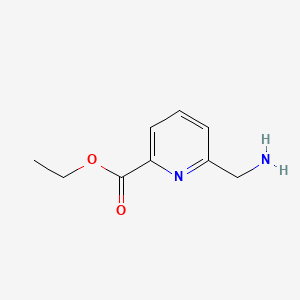
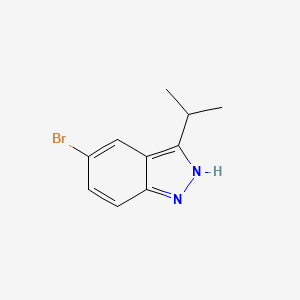
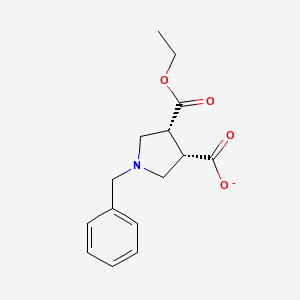



![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)